molecular formula C10H16BrF2NO2 B13341324 tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate

tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B13341324
M. Wt: 300.14 g/mol
InChI Key: QTVNGEUYJJYPQQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate (CAS 2166966-44-3) is a high-value chemical building block in pharmaceutical research and development, particularly in the discovery of novel kinase inhibitors. This bromo-difluorinated piperidine derivative serves as a key intermediate for the synthesis of 3,3-difluoropiperidine scaffolds, which are privileged structures in medicinal chemistry due to their ability to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates . A prominent application is in the development of p21-activated kinase 4 (PAK4) inhibitors for cancer therapy . PAK4 is a serine/threonine kinase recognized as an emergent drug target due to its role in regulating malignancy and immune infiltration in various tumors, including pancreatic, breast, and esophageal cancers . Researchers utilize this compound to create potent allosteric PAK4 inhibitors, such as compounds exhibiting IC50 values of 0.38 μmol/L against MIA PaCa-2 pancreatic cancer cell lines, demonstrating significant tumor growth inhibition in vivo . The compound also finds utility in developing NR2B NMDA receptor antagonists for neurological research . The molecular formula is C10H16BrF2NO2 with a molecular weight of 300.14 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H16BrF2NO2

Molecular Weight

300.14 g/mol

IUPAC Name

tert-butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C10H16BrF2NO2/c1-9(2,3)16-8(15)14-5-4-7(11)10(12,13)6-14/h7H,4-6H2,1-3H3

InChI Key

QTVNGEUYJJYPQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate typically involves the bromination of a piperidine derivative followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination. The difluorination step can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can help in controlling the reaction parameters, ensuring high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an amino group, while reduction can produce a difluoropiperidine .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. Its potential as a precursor for drug development is of particular interest, as fluorine atoms can significantly alter the pharmacokinetic properties of molecules .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes, receptors, or other proteins. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, focusing on substituent differences and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate (Target Compound) 4-Bromo, 3,3-difluoro C10H16BrF2NO2 ~308.15 Not explicitly provided Bromine enables Suzuki couplings; fluorines enhance metabolic stability .
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate 4-Bromomethyl, 3,3-difluoro C11H18BrF2NO2 322.17 1303974-03-9 Bromomethyl group facilitates alkylation reactions .
tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate 4-Benzylamino, 3,3-difluoro C17H24F2N2O2 326.38 1067914-82-2 Amino group allows peptide coupling or Schiff base formation .
tert-Butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate 4-(2-Aminoethyl), 3,3-difluoro C12H22F2N2O2 264.31 1334412-45-1 Ethylamine sidechain useful for linker chemistry in drug design .
tert-Butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate 3-(Cbz-aminomethyl), 4,4-difluoro C19H25F2N3O4 397.42 1881321-39-6 Cbz-protected amine enables selective deprotection for further functionalization .

Biological Activity

The compound tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate is a synthetic derivative of piperidine characterized by the presence of a bromine atom and two fluorine atoms on the piperidine ring. This unique structure imparts distinct chemical properties that are of interest in medicinal and organic chemistry. The biological activity of this compound is being explored for its potential applications in various therapeutic areas.

  • Molecular Formula : C10H16BrF2NO2
  • Molecular Weight : 300.14 g/mol
  • CAS Number : Not specified in available sources.

Structural Characteristics

The presence of bromine and difluoromethyl groups enhances the compound's reactivity and potential interactions with biological targets. The molecular structure can be depicted as follows:

tert Butyl 4 bromo 3 3 difluoropiperidine 1 carboxylate\text{tert Butyl 4 bromo 3 3 difluoropiperidine 1 carboxylate}

The precise mechanism of action for this compound is not fully understood. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, modulating various biochemical pathways. The halogen substituents may enhance binding affinity and specificity, leading to potential enzyme inhibition or receptor modulation.

Research Findings

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:

  • Antiviral Activity : Some derivatives have shown promising antiviral effects against viruses like Dengue and Zika through selective inhibition of key viral proteins .
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit kinases involved in cancer progression, suggesting a potential role in cancer therapy .
  • Neuroactive Properties : Piperidine derivatives are often studied for their neuroactive properties, which may lead to applications in treating neurological disorders .

Case Studies

A few notable case studies involving structurally related compounds provide insights into the potential biological activity of this compound:

StudyCompoundBiological ActivityFindings
Similar piperidine derivativesAntiviralShowed significant inhibition of viral replication in vitro.
GAK inhibitorsAnticancerDemonstrated selective inhibition of cancer cell proliferation.
Other piperidine derivativesNeuroactiveExhibited modulation of neurotransmitter systems in animal models.

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among related compounds:

Compound NameMolecular FormulaKey Differences
tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylateC10H16BrFNO2Contains a single fluorine atom instead of two.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylateC11H18BrF2N2O2Features a bromomethyl group rather than a bromine atom.
tert-Butyl 3-bromo-4,4-difluoropiperidine-1-carboxylateC10H16BrF2NO2Bromine located at a different position on the piperidine ring.

Q & A

Q. How can researchers design a synthetic route for tert-Butyl 4-bromo-3,3-difluoropiperidine-1-carboxylate?

A robust synthesis typically involves:

  • Step 1: Piperidine Core Formation Construct the piperidine ring via cyclization of an appropriate precursor (e.g., amino alcohol derivatives) under basic conditions.
  • Step 2: Functional Group Introduction Introduce bromine and fluorine substituents using regioselective halogenation (e.g., electrophilic bromination with NBS) and fluorination reagents (e.g., DAST or Deoxo-Fluor).
  • Step 3: Boc Protection Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Key Considerations : Optimize reaction temperatures and solvent polarity to minimize side reactions.

Q. What purification and characterization methods are critical for ensuring compound integrity?

  • Purification :
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate diastereomers or impurities.
  • HPLC : For high-purity isolation, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
    • Characterization :
  • NMR Spectroscopy : Confirm regiochemistry and stereochemistry via 1^1H, 13^13C, and 19^{19}F NMR.
  • X-Ray Crystallography : Resolve ambiguous stereochemical outcomes using SHELXL for structure refinement .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination and difluorination be addressed?

  • Directing Groups : Install temporary directing groups (e.g., carbonyl or amino) to guide bromine/fluorine placement. Remove these groups post-functionalization.
  • Reagent Selection : Use Lewis acids (e.g., AlCl₃) to stabilize transition states during electrophilic bromination. For difluorination, DAST or photoredox catalysts enable selective C–F bond formation .
  • Case Study : A patent application (EP 4 374 877 A2) achieved regioselective bromination at the 4-position of a difluoropiperidine derivative using Pd-catalyzed coupling under inert conditions .

Q. What strategies mitigate stereochemical uncertainties in the piperidine ring?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during ring closure or substituent addition to control stereochemistry.
  • Analytical Validation :
  • X-Ray Diffraction : Resolve absolute configuration using SHELX-refined crystallographic data.
  • Chiral HPLC : Confirm enantiomeric excess with chiral stationary phases (e.g., Chiralpak AD-H) .

Q. How should researchers resolve contradictions in toxicity or stability data across studies?

  • Cross-Validation :
  • In Vitro Assays : Compare cytotoxicity (e.g., MTT assays) across multiple cell lines (e.g., HEK293, HepG2).
  • Stability Profiling : Use LC-MS to monitor degradation under varying pH, temperature, and light exposure.
    • Literature Synthesis : Reconcile discrepancies by re-evaluating experimental conditions (e.g., solvent purity, exposure duration) from conflicting studies .

Q. How do hydrogen-bonding interactions influence crystallographic packing and bioactivity?

  • Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., C22(8)\text{C}_2^2(8) motifs) in crystal structures.
  • Bioactivity Implications : Stronger hydrogen-bond networks (e.g., N–H···O/F interactions) may enhance binding affinity to biological targets like kinases or GPCRs .

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